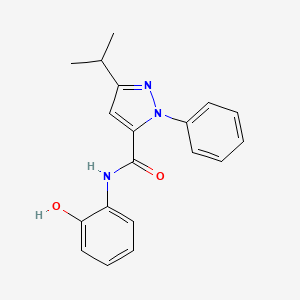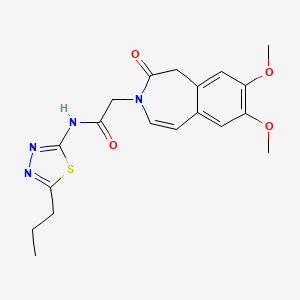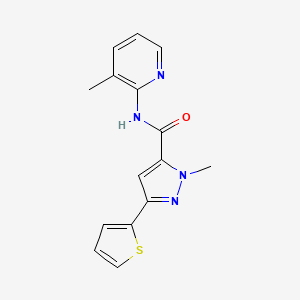![molecular formula C19H21ClN6O2 B10989685 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B10989685.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications.
- Its chemical structure consists of a piperazine ring, a triazolopyridazine ring, and a chlorophenyl group.
- The IUPAC name for this compound is 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one .
Preparation Methods
- Synthetic routes involve the condensation of appropriate precursors.
- One method includes the Mannich reaction between 3-chlorophenylpiperazine, formaldehyde, and 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine.
- Industrial production methods may vary, but efficient and scalable synthesis is essential.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to various functional groups.
Reduction: Reduction of the carbonyl group could yield an alcohol.
Substitution: The chlorophenyl group may be substituted with other moieties.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Biology: May interact with cellular receptors or enzymes.
Chemistry: Used as a building block in drug discovery.
Mechanism of Action
- The compound’s mechanism involves binding to specific targets (e.g., receptors, enzymes).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other triazolopyridazines or piperazine derivatives.
- Uniqueness lies in the combination of the triazolopyridazine and chlorophenyl moieties.
Remember that this compound’s potential lies in its versatility and the ongoing research to uncover its full capabilities.
Properties
Molecular Formula |
C19H21ClN6O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C19H21ClN6O2/c1-28-18-7-5-16-21-22-17(26(16)23-18)6-8-19(27)25-11-9-24(10-12-25)15-4-2-3-14(20)13-15/h2-5,7,13H,6,8-12H2,1H3 |
InChI Key |
ZNGSCASGPIYGAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10989607.png)
![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B10989613.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B10989618.png)

![2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10989623.png)

![4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10989640.png)

![3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B10989651.png)
![Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10989657.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10989661.png)
![1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B10989663.png)
![4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide](/img/structure/B10989668.png)

